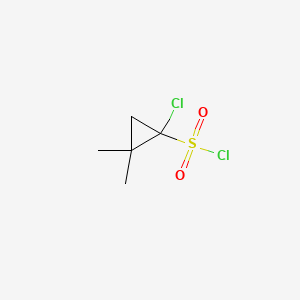
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is a heterocyclic organic compound characterized by a fused thiophene ring and a carboxyl group This compound is known for its unique chemical structure, which includes a sulfur atom double-bonded to two oxygen atoms, forming a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions to form the benzothiophene ring.
Oxidation: The benzothiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group, resulting in the formation of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene.
Carboxylation: The final step involves the introduction of the carboxyl group at the fourth position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Esters, amides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group and carboxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxyl group at the fifth position.
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Contains a nitrogen atom in the ring structure.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the carboxyl group at the fourth position, which influences its reactivity and potential applications. The presence of the sulfone group also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8O4S |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-3H,4-5H2,(H,10,11) |
InChI-Schlüssel |
HEUGXYGPIDRQFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2=CC=CC(=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)

![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)





![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)

